molecular formula C13H10ClF2NO3S B5313570 N-(3-chloro-4-methoxyphenyl)-3,4-difluorobenzenesulfonamide

N-(3-chloro-4-methoxyphenyl)-3,4-difluorobenzenesulfonamide

Cat. No. B5313570
M. Wt: 333.74 g/mol
InChI Key: PYFPDNASYGPFAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methoxyphenyl)-3,4-difluorobenzenesulfonamide, also known as CMF-019, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamide derivatives and has been found to exhibit promising activity against a range of diseases.

Mechanism of Action

The exact mechanism of action of N-(3-chloro-4-methoxyphenyl)-3,4-difluorobenzenesulfonamide is not fully understood. However, it is believed that N-(3-chloro-4-methoxyphenyl)-3,4-difluorobenzenesulfonamide exerts its therapeutic effects by inhibiting specific enzymes and pathways involved in disease progression. For example, in cancer research, N-(3-chloro-4-methoxyphenyl)-3,4-difluorobenzenesulfonamide has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in regulating gene expression and cell growth. In inflammation research, N-(3-chloro-4-methoxyphenyl)-3,4-difluorobenzenesulfonamide has been found to inhibit the activity of the NF-κB pathway, which is involved in regulating the immune response and inflammation.
Biochemical and Physiological Effects
N-(3-chloro-4-methoxyphenyl)-3,4-difluorobenzenesulfonamide has been found to have a range of biochemical and physiological effects. In cancer research, N-(3-chloro-4-methoxyphenyl)-3,4-difluorobenzenesulfonamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In inflammation research, N-(3-chloro-4-methoxyphenyl)-3,4-difluorobenzenesulfonamide has been found to reduce the production of inflammatory cytokines and chemokines. In parasitic infection research, N-(3-chloro-4-methoxyphenyl)-3,4-difluorobenzenesulfonamide has been shown to inhibit the growth of the malaria parasite by disrupting its metabolic pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-chloro-4-methoxyphenyl)-3,4-difluorobenzenesulfonamide is its broad range of therapeutic applications. It has been found to exhibit activity against a range of diseases, which makes it a promising candidate for drug development. However, one of the limitations of N-(3-chloro-4-methoxyphenyl)-3,4-difluorobenzenesulfonamide is its low solubility in water, which can make it difficult to administer in vivo. Additionally, further research is needed to fully understand the mechanism of action of N-(3-chloro-4-methoxyphenyl)-3,4-difluorobenzenesulfonamide and to optimize its therapeutic potential.

Future Directions

There are several future directions for research on N-(3-chloro-4-methoxyphenyl)-3,4-difluorobenzenesulfonamide. One area of interest is the development of more soluble analogs of N-(3-chloro-4-methoxyphenyl)-3,4-difluorobenzenesulfonamide that can be administered in vivo. Additionally, further research is needed to fully understand the mechanism of action of N-(3-chloro-4-methoxyphenyl)-3,4-difluorobenzenesulfonamide and to identify its specific targets in disease pathways. Finally, there is potential for N-(3-chloro-4-methoxyphenyl)-3,4-difluorobenzenesulfonamide to be used in combination with other drugs to enhance its therapeutic effects.

Synthesis Methods

The synthesis of N-(3-chloro-4-methoxyphenyl)-3,4-difluorobenzenesulfonamide involves the reaction of 3-chloro-4-methoxyaniline and 3,4-difluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields N-(3-chloro-4-methoxyphenyl)-3,4-difluorobenzenesulfonamide as a white solid with a melting point of 158-160°C. The purity of the compound can be confirmed using techniques such as NMR and HPLC.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-3,4-difluorobenzenesulfonamide has been found to exhibit promising activity against a range of diseases, including cancer, inflammation, and parasitic infections. In cancer research, N-(3-chloro-4-methoxyphenyl)-3,4-difluorobenzenesulfonamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. Inflammation research has shown that N-(3-chloro-4-methoxyphenyl)-3,4-difluorobenzenesulfonamide can reduce the production of inflammatory cytokines, such as TNF-α and IL-6. In parasitic infection research, N-(3-chloro-4-methoxyphenyl)-3,4-difluorobenzenesulfonamide has been found to inhibit the growth of Plasmodium falciparum, the parasite responsible for causing malaria.

properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-3,4-difluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClF2NO3S/c1-20-13-5-2-8(6-10(13)14)17-21(18,19)9-3-4-11(15)12(16)7-9/h2-7,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYFPDNASYGPFAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClF2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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